REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[N:6][C:5]([O:8][CH3:9])=[C:4]([CH:10]([NH2:12])[CH3:11])[CH:3]=1>CO.[C].[Pd]>[ClH:1].[CH3:9][O:8][C:5]1[N:6]=[N:7][CH:2]=[CH:3][C:4]=1[CH:10]([NH2:12])[CH3:11] |f:2.3,4.5|
|
Name
|
|
Quantity
|
67.3 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(N=N1)OC)C(C)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
palladium-carbon
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtering through celite
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crude reaction product
|
Name
|
|
Type
|
|
Smiles
|
Cl.COC=1N=NC=CC1C(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |